

Application Notes and Protocols for EGFR-IN105

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For Researchers, Scientists, and Drug Development Professionals

Introduction

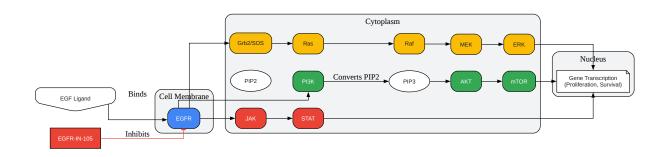
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[4][5][6] **EGFR-IN-105** is a potent and selective inhibitor of EGFR, designed to target both wild-type and mutant forms of the receptor, which are implicated in non-small cell lung cancer (NSCLC) and other malignancies.[4][6][7]

These application notes provide detailed protocols for in vitro assays to characterize the activity of **EGFR-IN-105**, including its effect on EGFR-mediated signaling and cell proliferation.

EGFR Signaling Pathway

Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] [8] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, all of which are critical for cell growth and survival.[9][10]





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Caption: EGFR Signaling Pathways and the inhibitory action of EGFR-IN-105.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of EGFR-IN-

105

Kinase Target	IC ₅₀ (nM)
EGFR (Wild-Type)	5.2
EGFR (L858R)	1.8
EGFR (Exon 19 Del)	2.5
EGFR (T790M)	15.7
HER2	89.4
VEGFR2	> 1000
FGFR1	> 1000
SRC	350.6



Table 2: Cell-Based Proliferation Assay of EGFR-IN-105

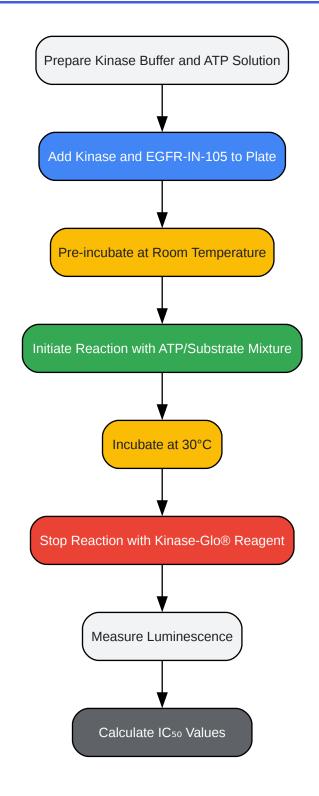
Cell Line	EGFR Status	Glso (nM)
A431	Wild-Type (Overexpressed)	12.3
NCI-H1975	L858R/T790M Mutant	25.8
HCC827	Exon 19 Deletion	8.9
MCF-7	EGFR Negative	> 5000

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

This protocol is designed to measure the half-maximal inhibitory concentration (IC₅₀) of **EGFR-IN-105** against various protein kinases.

Workflow Diagram





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Caption: Workflow for the in vitro kinase inhibition assay.

Materials:



- Recombinant Kinases (EGFR, HER2, etc.)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- EGFR-IN-105 (serial dilutions)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of EGFR-IN-105 in the kinase buffer.
- Add 2.5 μL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 μL of the kinase/substrate mixture to each well.
- Pre-incubate the plate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 μ L of ATP solution. The final ATP concentration should be close to the K_m for each respective kinase.
- Incubate the reaction for 60 minutes at 30°C.
- Stop the reaction and measure the remaining ATP by adding 10 μL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 20 μL of Kinase Detection Reagent.



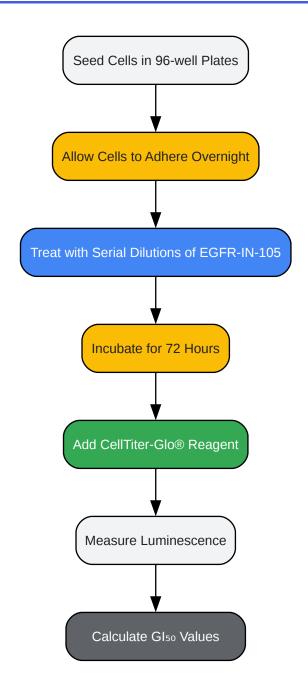
- Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **EGFR-IN-105** relative to the DMSO control and determine the IC₅₀ values using a non-linear regression curve fit.

Cell-Based Proliferation Assay

This protocol measures the growth inhibition (GI_{50}) of **EGFR-IN-105** on various cancer cell lines with different EGFR statuses.

Workflow Diagram





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Caption: Workflow for the cell-based proliferation assay.

Materials:

- Cancer cell lines (e.g., A431, NCI-H1975, HCC827, MCF-7)
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)



- EGFR-IN-105 (serial dilutions)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- · 96-well clear-bottom white plates
- Plate reader capable of luminescence detection

Procedure:

- Harvest and count the cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 μL of culture medium.
- Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Prepare serial dilutions of **EGFR-IN-105** in the culture medium.
- Remove the medium from the wells and add 100 μL of the medium containing the diluted compound or DMSO (vehicle control).
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent growth inhibition for each concentration of **EGFR-IN-105** relative to the DMSO control and determine the GI₅₀ values using a non-linear regression curve fit.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of **EGFR-IN-105**. The kinase inhibition assay is crucial for determining the potency and selectivity of the



compound against a panel of kinases, while the cell-based proliferation assay provides insights into its anti-cancer activity in a cellular context. These assays are fundamental for the preclinical evaluation of novel EGFR inhibitors.

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